molecular formula C10H11FN2O2S B7476673 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide

2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide

Cat. No.: B7476673
M. Wt: 242.27 g/mol
InChI Key: QHWQCGYPSAGJPA-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide is an organic compound with the molecular formula C10H11FN2O2S It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a methylcarbamoyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c1-12-10(15)13-9(14)6-16-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWQCGYPSAGJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 2-fluorothiophenol with an appropriate acylating agent to form the 2-fluorophenyl sulfanyl intermediate.

    Acetamide Formation: The intermediate is then reacted with methyl isocyanate under controlled conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl and carbamoyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide
  • 2-(2-bromophenyl)sulfanyl-N-(methylcarbamoyl)acetamide
  • 2-(2-iodophenyl)sulfanyl-N-(methylcarbamoyl)acetamide

Uniqueness

2-(2-fluorophenyl)sulfanyl-N-(methylcarbamoyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for medicinal chemistry applications.

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